Beheneth-3
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-(2-docosoxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-30-25-27-32-28-26-31-24-22-29/h29H,2-28H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZKBYUVHVPTOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
297176-96-6 | |
| Record name | Beheneth-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0297176966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BEHENETH-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BZX9UMB09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Derivatization of Beheneth 3 Analogues
Polymerization and Co-polymerization Techniques for Beheneth-Based Structures
The synthesis of beheneth-based polymeric structures primarily involves the use of a behenyl derivative, such as behenyl acrylate (B77674) or beheneth methacrylate (B99206), as a monomer or comonomer. jamorin.combasf.com These monomers, which incorporate a long aliphatic behenyl chain, are copolymerized with other monomers like acrylic acid, methacrylic acid, or their simple esters to create polymers with tailored properties. jamorin.comspecialchem.com Emulsion polymerization is a common technique employed for synthesizing these acrylic copolymers. specialchem.comgoogleapis.com In this process, the monomers are emulsified in an aqueous phase and polymerized using a free-radical initiator. googleapis.com The resulting polymers, such as Acrylates/Beheneth-25 Methacrylate Copolymer, are valued as rheology modifiers and film-formers in various formulations. specialchem.comgoogle.com
Synthesis via Inverse Emulsion Polymerization for Acrylic Copolymers
Inverse emulsion polymerization is an advanced method used to produce high-molecular-weight, water-soluble polymers, including acrylic copolymers containing beheneth derivatives. personalcaremagazine.comekb.eg This technique involves dispersing an aqueous solution of hydrophilic monomers (the discontinuous phase) into a continuous oil or hydrocarbon phase, stabilized by a water-in-oil emulsifier system. ekb.egresearchgate.net
For beheneth-based acrylic copolymers, the monomer phase typically includes acrylic acid or other hydrophilic acrylic monomers, which are then polymerized. personalcaremagazine.com A key example is the synthesis of Sodium Acrylates/Beheneth-25 Methacrylate Crosspolymer. personalcaremagazine.com In this process, acrylic acid, which is partially neutralized with a base like sodium hydroxide, is polymerized along with the hydrophobic comonomer (beheneth-25 methacrylate) and a crosslinking agent within the emulsified water droplets. personalcaremagazine.com This method yields a fine, stable latex of the polymer that can be easily incorporated into aqueous systems. personalcaremagazine.comekb.eg Upon addition to water, the emulsion inverts, and the polymer swells to thicken the system. ekb.eg
Key Components in Inverse Emulsion Polymerization of Beheneth-Acrylic Copolymers
| Component | Function | Example |
|---|---|---|
| Hydrophilic Monomer | Forms the main polymer backbone; provides water solubility/swellability. | Acrylic Acid, Acrylamide personalcaremagazine.comekb.eg |
| Hydrophobic Comonomer | Introduces hydrophobic associations, influencing rheology. | Beheneth-25 Methacrylate personalcaremagazine.com |
| Continuous Phase | The medium in which the polymerization occurs. | Hydrogenated Polydecene, Isoparaffin personalcaremagazine.com |
| Emulsifier/Surfactant | Stabilizes the water-in-oil emulsion. | Lauryl Glucoside, Sorbitan Esters personalcaremagazine.comresearchgate.net |
| Initiator | Starts the free-radical polymerization. | Redox Initiator Systems specialchem.com |
| Crosslinking Agent | Forms a network structure, enhancing stability and viscosity. personalcaremagazine.com | Di- or poly-functional monomers rasayanjournal.co.in |
Mechanistic Investigation of Neutralization and Crosslinking in Polymer Formation
The rheological properties of beheneth-based acrylic copolymers are critically dependent on the mechanisms of neutralization and crosslinking during their formation.
Neutralization: Many of these polymers are a type of Hydrophobically-modified Alkali Soluble Emulsion (HASE). daltosur.com They are synthesized with acidic monomers, such as acrylic acid, which makes them coiled and insoluble at a low pH. daltosur.com The thickening mechanism is triggered upon neutralization with a base (e.g., sodium hydroxide). This deprotonates the carboxylic acid groups, leading to electrostatic repulsion along the polymer backbone. The repulsion causes the polymer chain to uncoil and expand, resulting in a significant increase in viscosity. daltosur.com The degree of neutralization has been shown to affect the crosslinking degree and the final swelling properties of the polymer network. nih.gov
Crosslinking: Crosslinking introduces covalent bonds between polymer chains, forming a three-dimensional network. This structure is fundamental to the polymer's ability to act as an effective thickener and stabilizer. personalcaremagazine.com A lightly crosslinked and highly branched structure provides excellent rheological control and suspension capabilities. personalcaremagazine.com The concentration of the crosslinking agent directly influences the density of the network; a higher concentration generally leads to a more rigid gel with a lower swelling capacity. nih.gov The neutralization capacity of these crosslinked polymers is also affected by the crosslinking density, with lower densities allowing for more accessible neutralizing groups and greater water ingress. nih.gov The interplay between the polymer backbone, the hydrophobic side chains (from the beheneth monomer), and the crosslink density determines the final properties of the gel, such as its clarity, texture, and stability. personalcaremagazine.comrasayanjournal.co.in
Chemical Modification and Functionalization of Beheneth-3 Scaffolds
The this compound scaffold, with the chemical structure C22H45(OCH2CH2)3OH, possesses a terminal primary hydroxyl group that serves as the main site for chemical modification and functionalization. ncats.io This hydroxyl group allows for the attachment of various functional moieties through established chemical reactions, primarily esterification and etherification.
A prevalent functionalization strategy involves converting the this compound scaffold into a polymerizable monomer. This is achieved by reacting the terminal hydroxyl group with an unsaturated molecule like acrylic acid, methacrylic acid, or their acid chlorides. The resulting ester, a beheneth methacrylate or acrylate, is a monomer that contains the long hydrophobic behenyl chain and a reactive vinyl group, making it suitable for co-polymerization. This process is the foundation for creating the diverse range of Acrylates/Beheneth copolymers used in various applications. specialchem.comdaltosur.com
Development of Novel Beheneth-Based Derivatives for Targeted Chemical Applications
The functionalization of beheneth scaffolds has led to the development of novel polymeric derivatives with properties targeted for specific chemical applications. These derivatives are primarily advanced copolymers designed to function as high-performance rheology modifiers, emulsifiers, and stabilizers. personalcaremagazine.comatamanchemicals.com
Novel derivatives are often hydrophobically modified copolymers engineered for enhanced performance in complex chemical systems. For example, Acrylates/Beheneth-25 Methacrylate Copolymer is a HASE polymer that provides efficient thickening and stabilization in clear formulations and is compatible with a wide range of ingredients, including electrolytes and peroxides. daltosur.com Other derivatives, such as Sodium Acrylates/Beheneth-25 Methacrylate Crosspolymer, are designed to offer superior emulsification and stabilization in oil-in-water emulsions, with improved tolerance to electrolytes and unique sensory characteristics. personalcaremagazine.com
The development of these derivatives focuses on achieving specific performance targets, such as:
High Thickening Efficiency: Creating significant viscosity at low polymer concentrations. personalcaremagazine.com
Electrolyte Tolerance: Maintaining performance in formulations with high levels of salts or active ingredients. personalcaremagazine.com
Broad pH Stability: Functioning effectively across a wide pH range. daltosur.com
Specific Sensory Profiles: Imparting a desired feel, such as a soft, non-greasy texture. atamanchemicals.com
Examples of Beheneth-Based Polymeric Derivatives and Their Applications
| Derivative Name (INCI) | Type | Targeted Application |
|---|---|---|
| Acrylates/Beheneth-25 Methacrylate Copolymer | HASE Polymer | Rheology modifier for clear gels and skin/hair care formulations. google.comdaltosur.com |
| Sodium Acrylates/Beheneth-25 Methacrylate Crosspolymer | Inverse Emulsion Polymer | Emulsifier and stabilizer for oil-in-water emulsions with high electrolyte content. personalcaremagazine.com |
| Ammonium Acryloyldimethyltaurate/Beheneth-25 Methacrylate Crosspolymer | Modified Synthetic Polymer | Gelling agent and texturizer for aqueous systems and O/W emulsions. acs.orgresearchgate.net |
| Behenyl Acrylate Copolymers | Acrylic Polymer | Used as a raw material for polymers in adhesives and coatings. jamorin.com |
Molecular Interactions and Mechanistic Studies of Beheneth 3
Interfacial Phenomena and Emulsification Mechanisms
The efficacy of polymers containing beheneth hydrophobes as emulsifiers and stabilizers stems from their amphiphilic nature, allowing them to act at the interface between immiscible phases, such as oil and water.
Elucidation of Interfacial Tension Reduction and Emulsion Stabilization Processes
Like traditional surfactants, HASE polymers containing beheneth groups reduce the interfacial tension between oil and water phases. sci-hub.se This reduction minimizes the free energy of the system, making the formation of a dispersed system more favorable. The mechanism involves the orientation of the amphiphilic polymer at the interface, with the hydrophobic behenyl groups penetrating the oil phase and the hydrophilic polymer backbone remaining in the aqueous phase. This arrangement disrupts the strong cohesive forces between water molecules at the interface, thereby lowering the interfacial tension. mdpi.com The stabilization process is further enhanced by the polymer's ability to increase the viscosity of the continuous phase, which slows down droplet movement and coalescence, a phenomenon known as creaming or sedimentation. specialchem.com
Synergistic Interactions with Co-emulsifiers and Diverse Surfactant Systems
A significant feature of beheneth-containing polymers is their ability to interact synergistically with conventional surfactants and co-emulsifiers. researchgate.netcorquimia.com These interactions can lead to a dramatic enhancement in both viscosity and emulsion stability. The hydrophobic behenyl groups can form stable junctions with surfactant micelles, creating an extended polymer-surfactant network throughout the continuous phase. lubrizol.comresearchgate.net This synergy is highly dependent on the type and concentration of the surfactant.
Rheological Modification Mechanisms in Aqueous and Non-Aqueous Systems
Polymers incorporating beheneth hydrophobes, particularly HASE polymers like Acrylates/Beheneth-25 Methacrylate (B99206) Copolymer, are highly efficient rheology modifiers. Their thickening capability arises from a dual mechanism that can act simultaneously and synergistically. daltosur.comelementis.com
Analysis of Charge-Induced Polyelectrolytic Chain Extension in Viscosity Enhancement
The backbone of HASE polymers contains carboxylic acid groups (from acrylic or methacrylic acid). arkema.com In their acidic, unneutralized state, the polymer chains are tightly coiled. elementis.comelementis.com Upon neutralization with an alkali (increasing the pH), these acid groups become anionically charged. daltosur.com The resulting electrostatic repulsion between the charged groups along the polymer backbone forces the chains to uncoil and extend into the aqueous phase. arkema.comelementis.com This charge-induced polyelectrolytic chain extension leads to a significant increase in the hydrodynamic volume of the polymer, causing a rapid and efficient thickening of the solution. daltosur.comelementis.com
Concentration-Dependent Rheological Transitions and Flow Characteristics
The rheological behavior of beheneth-containing HASE polymers is markedly dependent on their concentration in the solution. This is primarily governed by the intermolecular association of the hydrophobic behenyl groups. mdpi.com
At very low concentrations, the polymer chains exist as discrete, swollen coils, and the hydrophobic associations are predominantly intramolecular. As the concentration increases, it reaches a critical overlap concentration (c*), where intermolecular hydrophobic associations begin to dominate. lubrizol.com This leads to the formation of a three-dimensional network structure, resulting in a dramatic increase in viscosity. acs.orgmdpi.com
The flow characteristics also change with concentration. At lower concentrations (e.g., around 2% as supplied for some commercial products), these polymers can impart a high-flow, stringy rheology. corquimia.com However, at higher concentrations (e.g., above 4%), the network becomes more robust, leading to a short, non-stringy flow characteristic. corquimia.com This shear-thinning behavior is a key property, where viscosity decreases under shear stress, which is desirable in many applications. daltosur.com
Research on a specific Acrylates/Beheneth-25 Methacrylate Copolymer demonstrated this concentration and pH-dependent viscosity. researchgate.net The data highlights the complex interplay between polyelectrolytic repulsion and hydrophobic association that governs the final rheology of the system.
Interactions with Biological Systems at the Molecular and Cellular Level
Beheneth-3, a polyoxyethylene ether of behenyl alcohol, interacts with biological systems primarily through its surfactant properties, which influence cellular membranes and proteins. These interactions are fundamental to its function in various formulations.
Dynamics of Membrane Interactions and Mechanisms of Permeation Enhancement
As a member of the polyoxyethylene alkyl ether family, this compound's interaction with biological membranes is a key aspect of its function, particularly as a permeation enhancer. These enhancers transiently increase the permeability of epithelial membranes, facilitating the passage of other molecules. hawaii.edu The primary mechanisms involve disrupting the highly ordered structure of the stratum corneum or cellular membranes. mdpi.commdpi.com
Polyethoxylated non-ionic surfactants can interact with the lipid bilayers of cells. hawaii.edu This interaction can lead to a fluidization of the membrane, making it less of a barrier to the diffusion of substances. Studies on related polyoxyethylene (POE) alkyl ethers demonstrate that their effectiveness as permeation enhancers is influenced by the length of both the alkyl chain and the polyoxyethylene chain. nih.gov For instance, research on the skin permeation of ibuprofen (B1674241) showed that POE alkyl ethers with an ethylene (B1197577) oxide (EO) chain length of 2-5 and an alkyl chain length of C16-C18 were particularly effective. nih.gov This suggests that the specific structure of this compound, with its long C22 alkyl chain (behenyl) and short EO chain (3), is tailored for significant interaction with lipid structures.
The mechanism of permeation enhancement by these surfactants can involve several processes:
Disruption of Intercellular Lipids: The surfactant molecules insert themselves into the lipid matrix of the stratum corneum or cell membrane, disrupting the organized lipid layers and creating more permeable regions. mdpi.com
Interaction with Cellular Proteins: Surfactants can interact with membrane proteins, potentially altering their conformation and the integrity of cellular junctions. mdpi.com
Increased Drug Solubility: By altering the microenvironment of the membrane, these enhancers can increase the solubility and partitioning of a drug molecule into the tissue. mdpi.comnih.gov
Research on polyoxyethylene oleyl ether, a related compound, showed that its addition to a cell medium resulted in broken cell edges and a significant increase in cell membrane leakage from 7.14% to 64.31%. researchgate.net This provides direct evidence of the membrane-disrupting capabilities of this class of surfactants. Molecular dynamics simulations further support that permeation enhancers can associate with and embed within lipid bilayers, inducing membrane leakiness in a concentration-dependent manner. hawaii.edudiva-portal.org
The following table, adapted from studies on various polyoxyethylene alkyl ethers and their effect on ibuprofen permeation, illustrates the structure-activity relationship for this class of compounds.
| Permeation Enhancer (Polyoxyethylene Alkyl Ether) | Alkyl Chain Length | EO Chain Length | Resulting Flux (μg/cm²/h) |
|---|---|---|---|
| POE(5)cetyl/oleyl ether | C16/C18 | 5 | 110.24 |
| POE(2)lauryl ether | C12 | 2 | 99.91 |
| POE(2)oleyl ether | C18 | 2 | 67.46 |
| POE(10)stearyl ether | C18 | 10 | 66.19 |
Data adapted from a study on the skin permeation of ibuprofen enhanced by polyoxyethylene alkyl ethers. nih.gov
Investigation of this compound/Protein Interactions and Subsequent Biological Responses
The interaction of surfactants with proteins is a well-established phenomenon that is central to their biological effects. As a non-ionic surfactant, this compound can interact with proteins through hydrophobic and hydrophilic mechanisms. cosmileeurope.eu While specific studies on this compound are limited, the behavior of similar surfactants provides a framework for understanding these interactions.
Surfactants are known to bind to proteins, which can lead to a range of consequences, from stabilization to denaturation, depending on the concentration of the surfactant and the nature of the protein. cosmileeurope.eu The lipophilic behenyl tail of this compound can interact with hydrophobic regions of proteins, while the hydrophilic polyoxyethylene head can interact with polar residues on the protein surface.
In the context of its function as a cleansing agent, this interaction is what allows for the removal of protein-based soil from skin and hair. cosmileeurope.eu The surfactant molecules surround the proteinaceous material, reducing its adhesion to the surface and allowing it to be washed away. cosmileeurope.eu
More subtle interactions can modulate a protein's biological activity. Protein-protein interactions (PPIs) are crucial for most cellular processes, and small molecules can modulate these interactions. rsc.orgtue.nl By altering the local environment or binding directly to a protein, a surfactant like this compound could potentially influence its ability to interact with other proteins. For instance, many signaling proteins are embedded in or associated with the cell membrane. tue.nl By altering the membrane's physical properties (as discussed in 3.3.1), this compound could indirectly affect the function and interaction of these proteins.
The table below summarizes the potential interactions and biological responses based on the general properties of surfactants.
| Type of Interaction | Potential Biological Response |
|---|---|
| Binding to hydrophobic protein domains | Alteration of protein conformation, potentially leading to denaturation at high concentrations. |
| Disruption of non-covalent bonds | Unfolding of the protein structure. |
| Adsorption at interfaces | Emulsification and removal of protein-based soils (cleansing action). cosmileeurope.eu |
| Modification of protein microenvironment | Modulation of enzymatic activity or protein-protein interactions. tue.nl |
Impact on Cellular Signaling Pathways and Homeostatic Regulation
The integrity of the cell membrane is critical for maintaining cellular homeostasis and for the proper functioning of numerous signaling pathways. nih.gov Molecules that interact with and alter the cell membrane, such as this compound, have the potential to impact these complex processes. Cellular communication involves the reception of external signals by receptors, followed by transduction of the signal across the membrane to initiate an intracellular response. libretexts.org
While direct research into the effects of this compound on specific signaling pathways is not available, its known function as a membrane-disrupting agent and permeation enhancer allows for informed hypotheses. hawaii.edumdpi.com Many key signaling pathways, including those involving G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), are initiated by membrane-bound receptor proteins. nih.gov The function of these receptors is highly dependent on their lipid environment.
By fluidizing the lipid bilayer, this compound could:
Alter Receptor Conformation and Activity: Changes in membrane fluidity can affect the conformational state of receptor proteins, potentially influencing ligand binding and receptor activation or dimerization. nih.gov
Modulate Downstream Signaling: The activity of membrane-associated effector enzymes, such as adenylyl cyclase or phospholipase C, could be modified by changes in the surrounding lipid environment, thereby impacting the levels of second messengers like cAMP, diacylglycerol (DAG), and inositol (B14025) trisphosphate (IP3). nih.govopen.edu
Influence Ion Channel Gating: The permeability of ion channels, which are critical for cellular excitability and signaling, can also be sensitive to the mechanical state of the cell membrane.
The ability of a cell to maintain homeostasis is intrinsically linked to the barrier function of its membrane. By increasing membrane permeability, this compound could disrupt the carefully regulated ionic gradients and molecular concentrations between the intracellular and extracellular environments. This disruption could trigger stress responses or other cellular signaling cascades aimed at restoring balance. For example, changes in intracellular calcium levels are a common signaling mechanism that can be triggered by membrane perturbation. open.edu Therefore, the impact of this compound on cellular homeostasis is likely a secondary effect of its primary interaction with the cell membrane.
Toxicological Research and Safety Assessment of Beheneth 3 and Analogues
Advancements in In Vitro Toxicological Assessment Methodologies
In recent years, the field of toxicology has seen a significant shift away from traditional animal testing towards more human-relevant and high-throughput in vitro methods. These advancements are driven by ethical considerations, the need for more accurate prediction of human toxicity, and the demand for faster and more cost-effective screening of a vast number of chemicals.
Mechanistic Elucidation of Toxicity and Identification of Adverse Outcome Pathways (AOPs)
Modern toxicology aims to move beyond simply identifying adverse effects to understanding the underlying mechanisms of toxicity. The Adverse Outcome Pathway (AOP) framework is a conceptual construct that links a molecular initiating event (MIE) to an adverse outcome at the individual or population level through a series of causally linked key events (KEs).
The MIE is the initial interaction of a chemical with a biological target. This triggers a cascade of KEs at different levels of biological organization (e.g., cellular, tissue, organ), ultimately leading to an adverse outcome of regulatory concern. By understanding these pathways, scientists can develop more targeted and predictive in vitro assays that measure key events. For a surfactant like Beheneth-3, an MIE could potentially be the disruption of cell membranes, leading to subsequent key events like increased membrane permeability, cellular stress responses, and ultimately cytotoxicity. The OECD has been instrumental in promoting the development and use of AOPs in chemical risk assessment.
Table 2: Conceptual Framework of an Adverse Outcome Pathway (AOP)
| AOP Component | Description | Potential Example for a Surfactant |
|---|---|---|
| Molecular Initiating Event (MIE) | The initial interaction between a molecule and a biological target. | Disruption of the lipid bilayer of the cell membrane. |
| Key Event (KE) | A measurable, critical step along the pathway to the adverse outcome. | Increased intracellular calcium levels, mitochondrial dysfunction, activation of inflammatory pathways. |
| Adverse Outcome (AO) | An effect at the level of the whole organism or population that is relevant for regulatory decisions. | Skin irritation, eye damage, or organ-level toxicity. |
High-Throughput Screening (HTS) and Automated Robotic Technologies in Toxicology
High-Throughput Screening (HTS) utilizes automation, robotics, and advanced data processing to test thousands of chemicals for potential toxicity in a short period. This technology has revolutionized toxicology by enabling the rapid screening of large compound libraries against a variety of biological targets and pathways.
HTS platforms can perform a wide range of assays, including cell viability, cytotoxicity, and mechanistic assays, in a miniaturized format (e.g., 384- or 1536-well plates). The integration of automated liquid handling, plate readers, and sophisticated software allows for the efficient generation of large datasets. This approach is particularly valuable for prioritizing chemicals for further, more in-depth testing and for identifying potential hazards early in the product development process. While specific HTS data for this compound is not publicly available, related compounds are likely screened using these methods as part of the safety assessment for cosmetic ingredients.
Computational and In Silico Toxicology Approaches for Risk Prediction
In silico toxicology utilizes computational models to predict the potential toxicity of chemicals based on their structure and properties. This approach is becoming increasingly important in regulatory toxicology as a means to reduce animal testing and to screen chemicals for which there is little or no experimental data.
These computational methods include (quantitative) structure-activity relationship ((Q)SAR) models, which correlate chemical structure with biological activity or toxicity. Other in silico approaches involve molecular modeling and docking to predict the interaction of a chemical with specific biological targets, and systems biology models that simulate the complex interactions within biological pathways. For a compound like this compound, in silico models could be used to predict its potential for skin sensitization, genotoxicity, or other toxicological endpoints by comparing its structural features to those of well-characterized compounds. These computational predictions help to prioritize chemicals for in vitro testing and can be used in a weight-of-evidence approach for risk assessment.
Quantitative In Vitro to In Vivo Extrapolation (QIVIVE) and Physiologically Based Pharmacokinetic (PBPK) Modeling
Quantitative In Vitro to In Vivo Extrapolation (QIVIVE) is a critical methodology in modern toxicology for predicting the in vivo effects of a substance from in vitro data. This approach is increasingly vital for cosmetic ingredients like this compound, especially with the push to reduce animal testing. europa.eueuropa.eu QIVIVE integrates in vitro bioactivity data with in silico models, particularly Physiologically Based Pharmacokinetic (PBPK) models, to simulate the fate of a chemical in the human body. eurosafecro.comnih.gov
PBPK models are mathematical representations of the body's compartments (e.g., skin, liver, blood) and the physiological processes that govern a chemical's absorption, distribution, metabolism, and excretion (ADME). nih.gov For a cosmetic ingredient such as this compound, which is applied dermally, a PBPK model would simulate its penetration through the skin layers, entry into systemic circulation, and subsequent distribution and clearance. eurosafecro.comgenoskin.com
The development of a PBPK model for this compound and its analogues involves several key steps:
Model Structure: The model consists of compartments representing various tissues and organs, connected by blood flow. nih.gov Specific compartments relevant to dermal exposure, such as the stratum corneum, viable epidermis, and dermis, are included.
Parameterization: The model is populated with data from three main categories:
System-specific parameters: Physiological values for the species of interest (e.g., human, rat), such as organ volumes, blood flow rates, and tissue composition. nih.gov
Chemical-specific parameters: Physicochemical properties of this compound, such as molecular weight, logP (octanol-water partition coefficient), and solubility.
In Vitro Data: Data from in vitro assays, including metabolic clearance rates from liver microsomes or hepatocytes and skin permeability coefficients. nih.goviccs-cosmetics.org
Once developed, the PBPK model can translate an effective concentration from an in vitro study into an equivalent external dose in a whole organism. nih.gov This allows for the prediction of internal exposure levels in various tissues and helps in setting safe exposure limits without resorting to extensive animal testing. nih.govresearchgate.net For instance, a generic PBPK model can be adapted to predict the internal concentrations of a series of chemical analogues, like polyoxyethylene ethers, aiding in their prioritization for further testing. researchgate.net
Table 1: Illustrative PBPK Model Input Parameters for a Generic Polyoxyethylene Ether
| Parameter Category | Parameter Example | Description | Source of Data |
| System-Specific | Liver Blood Flow | The rate of blood flow to the liver, influencing metabolic clearance. nih.gov | Physiological Databases |
| Skin Surface Area | The total area of skin available for dermal absorption. | Physiological Databases | |
| Tissue Volumes (e.g., Adipose) | The volume of different body compartments where the chemical may distribute. researchgate.net | Physiological Databases | |
| Chemical-Specific | Molecular Weight | The mass of one mole of the substance. | Chemical Databases |
| LogP | The octanol-water partition coefficient, indicating lipophilicity. yale.edu | Experimental/QSAR | |
| Water Solubility | The maximum amount of the substance that can dissolve in water. yale.edu | Experimental | |
| In Vitro Derived | Intrinsic Clearance (CLint) | The rate of metabolism by liver enzymes, measured in vitro. nih.gov | Liver S9/Hepatocyte Assays |
| Skin Permeability Coeff. (Kp) | The rate at which the chemical penetrates the skin. europa.eu | In Vitro Diffusion Cells |
Predictive Modeling for Toxicological Endpoints using Computational Algorithms
Computational toxicology utilizes algorithms and mathematical models to predict the potential adverse effects of chemicals, providing a rapid and cost-effective alternative to traditional testing. numberanalytics.comnih.gov For compounds like this compound and its analogues, these methods are employed to forecast various toxicological endpoints based on their molecular structure.
A primary tool in this field is the Quantitative Structure-Activity Relationship (QSAR) model. QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or toxicity. nih.govacs.org The fundamental principle is that the structure of a chemical dictates its physicochemical properties, which in turn determine its toxicological effects.
The development of a QSAR model for a class of compounds like polyoxyethylene ethers would typically involve:
Data Collection: Gathering a dataset of structurally similar chemicals (analogues) with known toxicity values for a specific endpoint (e.g., skin irritation, systemic toxicity).
Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each chemical. These descriptors quantify various aspects of the molecular structure, such as steric (size and shape), electronic (charge distribution), and hydrophobic properties. nih.govacs.org
Model Building: Employing statistical or machine learning algorithms (e.g., multiple linear regression, random forest, support vector machines) to create a mathematical equation that links the most relevant descriptors to the observed toxicity. researchgate.netaltex.org
Validation: Rigorously testing the model's predictive power using both internal (e.g., cross-validation) and external validation sets of chemicals not used in model development. acs.org
For ethers, QSAR studies have shown that factors like steric effects, hydrophobicity, and electrostatic properties can significantly influence their interaction with biological targets, such as the aryl hydrocarbon receptor (AhR), which mediates certain toxic responses. nih.govacs.org These predictive models can be used to screen new or data-poor ingredients like this compound, prioritize them for further testing, and support regulatory decision-making. numberanalytics.comtox21.gov
Table 2: Examples of Molecular Descriptors Used in Predictive Toxicological Models
| Descriptor Type | Example Descriptor | Relevance to Toxicity Prediction |
| Steric | Molecular Volume, Surface Area | Relates to how well a molecule can fit into a biological receptor or enzyme active site. nih.gov |
| Electronic | Dipole Moment, Partial Atomic Charges | Influences electrostatic interactions with biological targets and reactivity. acs.org |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Governs the molecule's ability to cross biological membranes and accumulate in fatty tissues. acs.org |
| Topological | Connectivity Indices | Describes the branching and connectivity of atoms, which can affect molecular shape and flexibility. |
| Quantum | HOMO/LUMO Energies (Highest/Lowest Orbitals) | Relates to the chemical reactivity and potential for the molecule to participate in redox reactions. |
Toxicokinetics and Toxicodynamics of this compound in Biological Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Model Organisms
Toxicokinetics describes the journey of a chemical through a biological system. ADME studies are fundamental to understanding this process, evaluating how a substance is absorbed into the body, distributed to various tissues, metabolized into other compounds, and ultimately excreted. genoskin.comyale.edu For a cosmetic ingredient like this compound, these studies are crucial for assessing systemic exposure and potential toxicity following dermal application.
ADME studies for this compound and its analogues would typically be conducted using a tiered approach, starting with in vitro and ex vivo models before progressing to in vivo studies if necessary. srce.hr
Absorption: Dermal absorption is the primary route of exposure. In vitro methods using Franz diffusion cells with human or animal skin are employed to measure the rate and extent of skin penetration. eurosafecro.com Ex vivo human skin models offer a highly relevant platform for this assessment. genoskin.com Factors influencing absorption include the compound's lipophilicity and molecular size, as well as the formulation in which it is delivered. yale.edu
Distribution: Once absorbed into the bloodstream, a compound is distributed throughout the body. erbc-group.com Studies, often using radiolabeled compounds in animal models (e.g., rats), can track where the substance accumulates. chelatec.com The distribution is influenced by blood flow to tissues, the compound's affinity for plasma proteins, and its ability to cross cell membranes. For lipophilic compounds, accumulation in adipose tissue is common. nih.gov
Metabolism: This involves the biochemical transformation of the compound, primarily in the liver, but also in other tissues like the skin. genoskin.comnih.gov In vitro models using liver microsomes or hepatocytes are standard for studying metabolic pathways and rates. srce.hr
Excretion: The body eliminates the compound and its metabolites, typically via urine and feces. chelatec.com Excretion studies involve collecting urine and feces from test animals over a period of time to quantify the routes and rate of elimination.
Table 3: Common Models for ADME Assessment of a Cosmetic Ingredient
| ADME Process | In Vitro / Ex Vivo Model | In Vivo Model | Information Gained |
| Absorption | Franz Diffusion Cells with Human/Animal Skin eurosafecro.com | Dermal Application Study (Rat) | Rate and extent of skin penetration. |
| Distribution | - | Whole-Body Autoradiography (Rat) chelatec.com | Identification of target tissues and sites of accumulation. erbc-group.com |
| Metabolism | Liver Microsomes, S9 Fractions, Hepatocytes nih.govsrce.hr | Blood/Tissue Sampling (Rat) | Identification of metabolic pathways and major metabolites. nih.gov |
| Excretion | - | Metabolic Cage Study (Rat) chelatec.com | Quantification of elimination through urine and feces. |
Characterization of Metabolic Pathways and Identification of Biotransformation Products
Biotransformation is the process by which the body chemically alters foreign substances (xenobiotics) to facilitate their elimination. nih.gov This process typically occurs in phases.
For this compound, a polyoxyethylene ether of behenyl alcohol, the expected metabolic pathways would involve reactions common to ethers and long-chain fatty alcohols.
Phase I Metabolism: These reactions introduce or expose polar functional groups, making the molecule more water-soluble. nih.gov
Ether Cleavage (O-dealkylation): The ether linkages in the polyoxyethylene chain can be cleaved by cytochrome P450 (CYP) enzymes in the liver, yielding polyethylene (B3416737) glycol and behenyl alcohol.
Oxidation: The terminal end of the polyethylene glycol chain can be oxidized to an aldehyde and then a carboxylic acid. The long behenyl alcohol alkyl chain can also undergo omega (ω) and beta (β)-oxidation, breaking it down into smaller units. ufp.pt
Phase II Metabolism: In this phase, the modified compound or its Phase I metabolites are conjugated with endogenous molecules (e.g., glucuronic acid, sulfate) to further increase water solubility and prepare for excretion. nih.gov
Glucuronidation/Sulfation: The hydroxyl group of behenyl alcohol (formed from ether cleavage) or the hydroxyl groups on the polyethylene glycol chain can be conjugated with glucuronic acid or sulfate (B86663).
The identification of these biotransformation products is typically achieved using in vitro systems like liver S9 fractions or hepatocytes, followed by analysis with advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov Understanding the metabolic profile is critical, as metabolites can sometimes be more or less toxic than the parent compound.
Analysis of Dose-Response Relationships and Target Tissue Dosimetry
Dose-response analysis is a cornerstone of toxicology, establishing the relationship between the administered dose of a substance and the magnitude of the biological effect. radiologykey.commsdmanuals.com These relationships are typically represented by a sigmoid-shaped curve, which can be used to determine key toxicological parameters. radiologykey.com
For this compound, dose-response studies would aim to identify:
Threshold Dose: The dose below which no adverse effect is observed.
NOAEL (No-Observed-Adverse-Effect Level): The highest dose at which no statistically or biologically significant adverse effect is found. This is a key value used in risk assessment. europa.eu
Slope of the Curve: Indicates the potency of the substance; a steeper slope means a small increase in dose leads to a large increase in response. msdmanuals.com
Target tissue dosimetry refines this analysis by focusing on the concentration of the active chemical (parent compound or metabolite) at the specific site of action, rather than just the external administered dose. iaea.orgnih.gov This internal dose is a more accurate predictor of toxicity. PBPK models are instrumental in estimating these target tissue concentrations, linking the external dose to the internal dose that actually elicits a response. nih.govconvergentimaging.com This integration provides a more mechanistic understanding of toxicity and allows for more precise risk assessments. nih.gov
Dermatological Research and Skin Reactivity Assessment Methodologies
As this compound is an ingredient used in cosmetics, assessing its potential to cause skin reactions is paramount. Dermatological research employs a range of methodologies to evaluate skin compatibility, primarily focusing on irritation and sensitization.
Skin Irritation Assessment: This evaluates the potential of a substance to cause a direct, localized inflammatory reaction.
In Vitro Methods: Reconstructed human epidermis (RhE) models are now widely accepted alternatives to animal testing (e.g., OECD Test Guideline 439). These models use cultured human skin cells to create a multi-layered tissue that mimics the human epidermis. The test chemical is applied topically, and cell viability is measured to predict irritation potential. europa.eu
Human Repeat Insult Patch Test (HRIPT): In human volunteers, the substance is applied under an occlusive patch repeatedly over several weeks to assess its potential for both irritation and sensitization.
Skin Sensitization Assessment: This evaluates the potential of a substance to induce an allergic contact dermatitis upon subsequent exposure.
Defined Approaches (DAs): Modern assessment relies on a combination of non-animal methods that address key events in the skin sensitization adverse outcome pathway (AOP). The "2 out of 3" Defined Approach, for example, combines results from different in vitro assays. nih.gov
Direct Peptide Reactivity Assay (DPRA): Measures the reactivity of the chemical with model synthetic peptides, mimicking the initial molecular event of protein binding in the skin. nih.gov
KeratinoSens™ and h-CLAT: Cell-based assays that measure the activation of keratinocytes and dendritic cells, respectively, which are key cellular events in the sensitization process.
These methodologies provide a comprehensive framework for evaluating the dermatological safety of cosmetic ingredients like this compound, ensuring they can be used safely in products that come into contact with the skin. researchgate.netresearchgate.netresearchgate.net
Experimental Models for Assessment of Skin Sensitization Potential
The assessment of the skin sensitization potential of cosmetic ingredients like this compound and its analogues has shifted towards non-animal testing methods. nih.govmdpi.com These New Approach Methodologies (NAMs) often involve a combination of in chemico, in vitro, and in silico models to predict human skin sensitization hazard without resorting to animal testing. nih.govnih.gov
An integrated approach to testing and assessment (IATA) is often employed, based on the adverse outcome pathway (AOP) for skin sensitization. nih.govresearchgate.net This pathway outlines the key biological events from the initial molecular interaction with skin proteins to the development of an allergic response. Several non-animal test methods have been developed and are recognized by the Organisation for Economic Co-operation and Development (OECD) to address these key events. mdpi.com These include:
In Chemico Assays: The Direct Peptide Reactivity Assay (DPRA) and the Amino Acid Derivative Reactivity Assay (ADRA) assess the molecular initiating event of skin sensitization by measuring the reactivity of a chemical with synthetic peptides. mdpi.com
In Vitro Assays:
The KeratinoSens™ and LuSens™ assays evaluate the second key event, which is the induction of inflammatory responses in keratinocytes. mdpi.com
The human Cell Line Activation Test (h-CLAT) and the U-SENS™ assay address the third key event, which is the activation of dendritic cells. mdpi.comnih.gov
Defined approaches (DAs) that combine data from two or more of these non-animal methods are used to classify a substance's skin sensitization potential. unilever.com For instance, the "2 out of 3" defined approach predicts a substance as a sensitizer (B1316253) if at least two of three assays (DPRA, KeratinoSens™, and h-CLAT) show a positive result. researchgate.net More complex models, such as Bayesian models, can integrate data from various sources, including in silico predictions, to estimate the potency of a substance to induce skin sensitization. nih.gov
Table 1: Key Non-Animal Methods for Skin Sensitization Assessment
| Key Event in AOP | Assay Name | Principle |
|---|---|---|
| Molecular Initiating Event | Direct Peptide Reactivity Assay (DPRA) | Measures the reactivity of a test chemical with synthetic peptides containing cysteine and lysine. |
| Keratinocyte Activation | KeratinoSens™ | A reporter gene assay that measures the activation of the Keap1-Nrf2-ARE pathway in human keratinocytes. |
| Dendritic Cell Activation | human Cell Line Activation Test (h-CLAT) | Measures the expression of cell surface markers (CD54 and CD86) on a human monocytic cell line. |
In Vitro and Ex Vivo Approaches for Investigating Skin Irritation and Compatibility
Ex vivo studies utilizing human skin explants obtained from elective plastic surgery offer another valuable approach. alliedacademies.orgkosmoscience.com These models maintain the biological characteristics of native skin, allowing for the assessment of irritation and corrosion potential in a system that closely resembles the in vivo environment. kosmoscience.com The evaluation of irritation in these explants can be performed through histological analysis, providing detailed insights into the tissue response to a test substance. alliedacademies.org
The rat skin Transcutaneous Electrical Resistance (TER) test is an ex vivo method that has been used to determine skin corrosion, although it is less of a direct alternative to animal testing as it requires skin from a laboratory animal. mdpi.com
Table 2: Comparison of In Vitro and Ex Vivo Models for Skin Irritation Testing
| Model Type | Description | Advantages | Limitations |
|---|---|---|---|
| In Vitro (RHE) | Three-dimensional cultures of human epidermal cells. alliedacademies.org | High reproducibility, no need for animal or human tissue donors. alliedacademies.org | May not fully replicate all aspects of the in vivo skin response. |
| Ex Vivo (Human Skin Explants) | Sections of human skin maintained in culture. alliedacademies.orgkosmoscience.com | Closely mimics the complexity of native human skin. kosmoscience.com | Availability of tissue can be limited. |
Influence of Formulation pH on Dermal Tolerance and Product Stability
The pH of a cosmetic formulation is a critical factor that influences both its stability and its compatibility with the skin. The natural pH of the skin surface is acidic, typically ranging from 4 to 6, and this "acid mantle" plays a vital role in maintaining the skin's barrier function and microbiome. researchgate.netmdpi.com Formulations with a pH in this acidic range are generally considered beneficial for skin health. mdpi.com
For ingredients like Acrylates/Beheneth-25 Methacrylate (B99206) Copolymer, a substance related to this compound, the pH of the formulation directly impacts its performance as a rheology modifier. personalcaremagazine.com For instance, some acrylate-based polymers exhibit optimal thickening and stabilizing properties within a specific pH range. One such polymer, Sodium Acrylates/Beheneth-25 Methacrylate Crosspolymer, demonstrates excellent performance at a pH of 6.5-7.5. personalcaremagazine.com However, at a more alkaline pH of 7-8, the polymer's effectiveness can be reduced due to negative interactions, leading to a decrease in viscosity. personalcaremagazine.com
The stability of an emulsion containing these polymers is also pH-dependent. A stable formulation containing Sodium Acrylates/Beheneth-25 Methacrylate Crosspolymer has been achieved at a pH of 6.4-6.6. personalcaremagazine.compersonalcaremagazine.com The inclusion of acidic active ingredients, such as alpha-hydroxy acids, in a formulation necessitates careful consideration of the final product's pH to ensure both efficacy and dermal tolerance. mdpi.com An acidic pH can enhance the stability of certain active ingredients and support the skin's natural barrier, but a pH that is too low can potentially lead to skin irritation. researchgate.net
Environmental Fate and Ecotoxicological Implications of Beheneth 3
Biodegradation Pathways and Kinetic Analysis in Diverse Environmental Compartments
The biodegradation of alcohol ethoxylates is a critical aspect of their environmental fate, determining their persistence and potential for impact in various environmental compartments.
Aerobic Biodegradation
Under aerobic conditions, the biodegradation of alcohol ethoxylates is well-documented and proceeds through several recognized pathways. The primary mechanism involves the central fission of the ether bond between the alkyl and ethoxy chains, which results in the formation of a fatty alcohol and polyethylene (B3416737) glycol (PEG). Both of these intermediates are readily biodegradable. mdpi.com Another significant pathway is the terminal oxidation of the alkyl chain, followed by beta-oxidation, which shortens the alkyl chain. Additionally, the shortening of the ethoxylate chain through the cleavage of terminal ethoxy units can also occur. nih.gov The simultaneous action of these different degradation mechanisms suggests the involvement of diverse groups of bacteria in the breakdown of alcohol ethoxylates in the environment. heraproject.com
Anaerobic Biodegradation
Under anaerobic conditions, the biodegradation of linear alcohol ethoxylates (LAEs) has also been demonstrated. nih.gov The primary degradation mechanism in the absence of oxygen differs from the aerobic pathway. The initial step involves the cleavage of the terminal ethylene (B1197577) oxide (EO) unit, which releases acetaldehyde (B116499) and shortens the ethoxylate chain stepwise until the lipophilic alkyl moiety is reached. nih.govnih.gov This process continues, leading to the formation of the corresponding fatty acid, which is then further degraded. cleaninginstitute.org Unlike aerobic degradation, central scission of the ether bond between the alkyl and ethoxy chains is considered unlikely in an anaerobic environment. nih.govnih.gov Studies have shown that linear alcohol ethoxylates can be completely mineralized under anaerobic conditions, with the final products being methane (B114726) and carbon dioxide. nih.gov However, branching in the alkyl chain can hinder anaerobic degradation. cleaninginstitute.orgresearchgate.net
Table 1: Aerobic vs. Anaerobic Biodegradation Pathways of Alcohol Ethoxylates
| Feature | Aerobic Biodegradation | Anaerobic Biodegradation |
|---|---|---|
| Primary Initial Attack | Central fission of the ether bond, terminal oxidation of alkyl chain | Stepwise cleavage of terminal ethoxylate units |
| Key Intermediates | Fatty alcohols, Polyethylene Glycols (PEGs), Carboxylated AOs | Alcohol ethoxylates with shorter EO chains, Fatty acids, Acetaldehyde |
| Final Products | Carbon dioxide, Water, Biomass | Methane, Carbon dioxide, Biomass |
| Effect of Branching | Can slow down degradation rate | Can significantly hinder or prevent degradation |
The rate and extent of biodegradation of alcohol ethoxylates are influenced by several environmental factors.
Temperature: As with most microbial processes, temperature plays a crucial role in the biodegradation of surfactants. Higher temperatures generally lead to faster degradation rates, up to an optimal point for the specific microbial community. For instance, a study on a nonylphenol polyethoxylate, another type of non-ionic surfactant, demonstrated a strong influence of temperature on both the acclimation period of microorganisms and the rate of biodegradation. nih.gov The percentage of primary biodegradation in that study increased from 68% at 7°C to 96% at 25°C. nih.gov
pH: The pH of the environment can affect both the chemical properties of the surfactant and the activity of the microorganisms responsible for its degradation. Most microorganisms involved in bioremediation have a preference for a neutral or near-neutral pH for optimal growth and degradation activity. nih.gov Significant deviations from the optimal pH range can inhibit microbial enzymes and slow down the degradation process. The pH can also influence the surface properties of surfactants, which may affect their bioavailability to microorganisms. mdpi.comresearchgate.net
Microbial Population Dynamics: The presence of a microbial population adapted to degrading alcohol ethoxylates is essential for their efficient removal from the environment. The diversity and density of the microbial community will impact the degradation kinetics. The degradation of these surfactants is often a result of the synergistic action of different microbial species, each contributing to the breakdown of the parent compound and its intermediates. heraproject.com
The biodegradation of alcohol ethoxylates results in the formation of various intermediate products before complete mineralization.
Under aerobic conditions, the central fission pathway leads to the formation of fatty alcohols and polyethylene glycols (PEGs). mdpi.com The fatty alcohols are readily metabolized by microorganisms. PEGs are also biodegradable, although their degradation rate can be influenced by their molecular weight. researchgate.net Another pathway involves the formation of carboxylated alcohol ethoxylates through the oxidation of the terminal ethoxylate or alkyl group. nih.gov These carboxylated intermediates are generally more water-soluble and are further degraded. heraproject.com
In anaerobic environments, the primary metabolites are alcohol ethoxylates with progressively shorter ethoxylate chains. nih.govnih.gov The corresponding fatty acid is also a key intermediate. cleaninginstitute.org Ultimately, under both aerobic and anaerobic conditions, readily biodegradable alcohol ethoxylates are expected to be mineralized to carbon dioxide, water (aerobic), methane (anaerobic), and microbial biomass. heraproject.comnih.gov
Table 2: Key Biodegradation Products of Alcohol Ethoxylates
| Condition | Primary Intermediates | Fate of Intermediates |
|---|---|---|
| Aerobic | Fatty Alcohols, Polyethylene Glycols (PEGs), Carboxylated Alcohol Ethoxylates | Further biodegradation to CO2 and water |
| Anaerobic | Shorter-chain Alcohol Ethoxylates, Fatty Acids, Acetaldehyde | Further degradation to methane and CO2 |
The assessment of the biodegradability of surfactants is standardized through internationally recognized test guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). The OECD 301 series of tests are used to assess "ready biodegradability," which, if passed, indicates that the substance will undergo rapid and ultimate degradation in the environment. nih.gov These tests typically measure the depletion of dissolved organic carbon, oxygen consumption (respirometry), or the production of carbon dioxide. nih.gov For a substance to be considered readily biodegradable, it must achieve a certain percentage of mineralization (e.g., 60% of theoretical CO2 production) within a 28-day period and within a "10-day window" following the onset of degradation. nih.gov
For assessing primary biodegradability, which is the alteration of the parent compound's structure, other methods like the OECD Confirmatory test procedure are used. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to track the disappearance of the parent surfactant and the formation of metabolites.
Environmental Distribution and Partitioning Behavior
The distribution of Beheneth-3 in the environment will be governed by its physicochemical properties, particularly its long alkyl chain.
The leaching potential of a chemical in soil is inversely related to its tendency to sorb to soil particles. Due to its long C22 alkyl chain, this compound is expected to be a highly hydrophobic substance. Long-chain alcohols have been shown to be highly sorptive to activated sludge and river water solids, with sorption increasing with alkyl chain length. For example, the sorption distribution coefficient (Kd) for C18 alcohol is significantly higher than for C12 alcohol. This strong sorption behavior suggests that this compound would bind tightly to soil organic matter and sediment, limiting its mobility and leaching into groundwater.
In aquatic systems, alcohol ethoxylates with longer alkyl chains tend to associate more with particulate matter and sediment. nih.gov This partitioning behavior reduces their concentration in the water column and also their bioavailability for degradation in the aqueous phase. nih.gov Therefore, the leaching potential of this compound in both terrestrial and aquatic systems is predicted to be low due to its strong sorption characteristics. nih.gov
Investigation of Adsorption to Soil and Sediment Matrices
The environmental mobility and bioavailability of this compound are largely governed by its tendency to adsorb to solid particles in soil and aquatic systems. The process of sorption is a critical factor in the environmental fate of alcohol ethoxylates. nih.gov The structure of these molecules, with a hydrophobic alkyl tail and a hydrophilic ethoxylate head, drives them to partition from water to organic matter present in soil and sediment.
Research on various long-chain alcohols (LCOHs) and alcohol ethoxylates demonstrates a clear trend: sorption to solids increases significantly with the length of the hydrophobic alkyl chain. nih.govnih.gov For instance, experimentally determined sorption distribution coefficients (Kd) for LCOHs to activated sludge and river solids show a dramatic increase from a C12 alcohol to a C18 alcohol. nih.gov Similarly, a study of alcohol polyethoxylates in marine environments found that sediment-water partition coefficients (Kd) increased for homologs with longer alkyl chains, with C18 AEs being less susceptible to biodegradation due to stronger sorption. nih.gov The more hydrophobic alcohol ethoxylates were found to be predominantly attached to particulate matter. nih.gov
Given that this compound is derived from a C22 alcohol, it is predicted to have a very high affinity for soil and sediment, significantly higher than its shorter-chain counterparts. This strong adsorption means the compound is less likely to remain dissolved in the water column and will instead accumulate in sludge, soil, and sediment. nih.gov The polyoxyethylene ether group can form strong hydrogen bonds with rock or soil surfaces, further increasing the adsorption capacity. nih.gov
Table 1: Relationship Between Alkyl Chain Length and Sorption Coefficient for Long-Chain Alcohols This table illustrates the principle that sorption increases with carbon chain length, based on data for similar long-chain alcohols.
| Compound (Linear Alcohol) | Sorption Distribution Coefficient (Kd in L/kg) | Source |
|---|---|---|
| C12 Alcohol | 3,000 | nih.gov |
| C14 Alcohol | 8,490 | nih.gov |
| C16 Alcohol | 23,800 | nih.gov |
| C18 Alcohol | 78,700 | nih.gov |
| C22 Alcohol (Behenyl Alcohol) Derivative (e.g., this compound) | Predicted to be very high (>78,700) | Inference based on trend nih.gov |
Predictive Modeling of Environmental Concentrations (PEC)
Predictive Environmental Concentration (PEC) modeling is a cornerstone of environmental risk assessment, used to estimate the concentration of a chemical expected in various environmental compartments like rivers, soil, and sediment. roche.com The calculation of a PEC for a consumer product ingredient like this compound involves a systematic evaluation of its lifecycle, from use and disposal down the drain to its fate in wastewater treatment plants (WWTPs) and eventual release into the environment. industrialchemicals.gov.au
The process begins with the total tonnage of the substance used per year in a specific region. industrialchemicals.gov.au Key parameters in the model include the proportion of the chemical released to the sewer, the population of the area, daily water consumption, and the efficiency of removal in WWTPs. industrialchemicals.gov.au For surfactants like alcohol ethoxylates, removal in WWTPs is typically high due to a combination of biodegradation and strong adsorption to sewage sludge. heraproject.com
Maximum soil concentrations can be estimated from measured concentrations in sewage sludge that is applied to land as biosolids. heraproject.com The concentration in river sediment is often predicted from the concentration in river water using the equilibrium partitioning method. heraproject.com For the broader class of alcohol ethoxylates, comprehensive risk assessments have utilized this approach, calculating PEC values for hundreds of different AE homologues to create a realistic environmental exposure profile. heraproject.com
Table 2: Key Parameters for Predictive Environmental Concentration (PEC) Calculation This table outlines the essential data needed to model the environmental concentration of a cosmetic ingredient.
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Production/Import Volume | Total amount of the chemical used annually in a defined region. | The starting point for the mass balance calculation. industrialchemicals.gov.au |
| Market Penetration / Use Patterns | The types of products it is used in (e.g., rinse-off vs. leave-on) and the percentage of households using them. | Determines the fraction of the total volume that is released to the sewer system. |
| Wastewater Treatment Plant (WWTP) Removal Rate | The efficiency of removal via biodegradation and sorption to sludge. | AEs are generally well-removed (>95%); a high removal rate significantly lowers the PEC in surface water. heraproject.com |
| Receiving Water Dilution Factor | The volume of river water into which the treated WWTP effluent is discharged. | Determines the final concentration in the aquatic environment. researchgate.net |
| Sludge Application Rate | The amount of sewage sludge applied to agricultural land. | A primary pathway for the introduction of strongly sorbed substances like this compound into the terrestrial environment. heraproject.com |
Ecotoxicological Assessment in Aquatic and Terrestrial Ecosystems
Utilization of Model Organisms in Ecotoxicity Studies (e.g., Zebrafish Embryo Assays)
To assess the potential harm of chemicals to aquatic life, standardized ecotoxicity tests using model organisms are employed. The zebrafish (Danio rerio) embryo assay is a well-established and widely used model for evaluating the acute toxicity of substances to fish, serving as a possible alternative to tests on adult fish. researchgate.net This model is particularly relevant for assessing surfactants, including non-ionic types like alcohol ethoxylates. researchgate.net
In these assays, zebrafish embryos are exposed to a range of concentrations of the test substance during their early life stages. nih.gov Scientists then observe a variety of endpoints to determine the concentration at which adverse effects occur. Studies on other alcohol ethoxylates have found them to be toxic to zebrafish, with reported LC50 values (the concentration lethal to 50% of the test organisms). researchgate.net
Due to its very low water solubility, the bioavailability of a long-chain C22 ethoxylate like this compound in such tests might be limited, potentially resulting in an absence of acute toxicity at concentrations that can be achieved in water. nih.gov However, the assessment remains a crucial part of a comprehensive hazard profile.
Table 3: Common Endpoints in Zebrafish Embryo Toxicity Assays This table lists the key developmental and health indicators monitored during ecotoxicity testing with zebrafish embryos.
| Endpoint Category | Specific Measurement | Purpose |
|---|---|---|
| Lethality | Mortality Rate / LC50 | To determine the concentration causing acute lethality. researchgate.net |
| Development | Hatching Rate | To assess impacts on the normal progression of development. nih.gov |
| Morphology | Phenotypic Abnormalities (e.g., body curvature, edema) | To identify teratogenic or developmental effects. nih.gov |
| Physiology | Heartbeat Frequency | To detect sublethal effects on vital organ function. nih.gov |
| Growth | Body Length | To measure impacts on growth and development over the exposure period. alternative-therapies.com |
Community Ecotoxicology and Analysis of Ecosystem-Level Effects
For surfactants, this is often accomplished using mesocosm studies, which are large, controlled experimental systems that simulate a natural environment, such as a stream or pond. erasm.org These studies allow researchers to assess the effects of a substance on a whole aquatic community, including algae, invertebrates, and fish, over extended periods. For example, a stream mesocosm study was conducted to assess the effects of a C14-15 linear alcohol ethoxylate. erasm.org Such studies can reveal subtle, indirect effects that would be missed in single-species tests, such as changes in the food web or competition between species. Given that surfactants are designed to be surface-active, they have the potential to interact with the cellular membranes of a wide range of organisms, making community-level assessment particularly valuable. researchgate.net
Regulatory Frameworks and Scientific Approaches for Environmental Risk Assessment
The standard scientific approach for environmental risk assessment (ERA) integrates data on environmental exposure and ecotoxicological effects. ctpa.org.uknih.gov The fundamental principle is to compare the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). roche.com The PNEC is the concentration of a substance below which adverse effects in the ecosystem are unlikely to occur. It is derived from ecotoxicity data (e.g., LC50 values) by applying an assessment factor to account for uncertainties, such as extrapolating from lab data to the real environment or from acute to chronic effects.
The ratio of these two values (PEC/PNEC) is known as the Risk Quotient (RQ).
If RQ < 1 , the predicted environmental concentration is below the level expected to cause harm, and the chemical is considered to be of low risk to the environment under the assessed conditions. roche.com
If RQ ≥ 1 , a potential risk is identified, which may trigger a need for more data or risk management measures. roche.com
Table 4: Summary of Environmental Risk Assessment for Alcohol Ethoxylates (AEs) from the HERA Project This table presents the final risk quotients (PEC/PNEC) for the AE class in various environmental compartments, demonstrating the application of the ERA framework.
| Environmental Compartment | Risk Quotient (PEC/PNEC) - Deterministic Method | Risk Quotient (PEC/PNEC) - Probabilistic Method | Conclusion |
|---|---|---|---|
| Surface Water | 0.041 | 0.024 | Risk is unlikely heraproject.com |
| Sediment | 0.33 | 0.09 | Risk is unlikely heraproject.com |
| Soil | 0.001 | 0.0002 | Risk is unlikely heraproject.com |
Formulation Science and Engineering of Beheneth 3 Containing Systems
Emulsion and Foam Stabilization Principles and Engineering
The engineering of stable multiphase systems, such as emulsions and foams, relies on a deep understanding of interfacial phenomena. Beheneth-3, and more commonly its polymeric derivatives, play a crucial role as functional ingredients in controlling the stability and structure of these complex formulations.
The formation of stable emulsions, which are dispersions of one immiscible liquid within another, requires the presence of an emulsifying agent to reduce interfacial tension and prevent droplet coalescence. nih.gov this compound derivatives, particularly copolymers like Acrylates/Beheneth-25 Methacrylate (B99206) Copolymer, are widely utilized in the formulation of oil-in-water (O/W) emulsions, where oil droplets are dispersed in a continuous aqueous phase. dow.comdaltosur.com
In O/W systems, these polymers act as primary emulsifiers and stabilizers. dow.com The mechanism involves the polymer adsorbing at the oil-water interface. The hydrophobic portions of the polymer, including the behenyl (C22) groups, anchor into the oil droplet, while the hydrophilic portions extend into the water phase, creating a protective barrier that prevents the droplets from merging. This stabilization is crucial for the shelf-life and performance of many cosmetic and personal care products like lotions, creams, and sunscreens. daltosur.comresearchgate.net
While extensively used in O/W systems, the application of this compound as the primary emulsifier in water-in-oil (W/O) emulsions—where water droplets are dispersed in a continuous oil phase—is less documented in the provided literature. mdpi.com W/O emulsions typically require emulsifiers with low Hydrophile-Lipophile Balance (HLB) values that are more soluble in the continuous oil phase. youtube.com The stability of W/O emulsions can be enhanced by increasing the internal water phase volume, using polymeric emulsifiers, and incorporating electrolytes like magnesium sulfate (B86663) to increase the polarity of the water phase and reduce interfacial tension. youtube.comulprospector.com
Microemulsions and nanoemulsions are advanced colloidal systems characterized by extremely small droplet sizes, typically in the range of 10-100 nm for microemulsions and 20-500 nm for nanoemulsions. nih.goviajps.com These systems offer advantages such as high stability, optical transparency, and enhanced delivery of active ingredients. nih.govresearchgate.net
Microemulsions are thermodynamically stable systems that form spontaneously under specific conditions of composition and temperature, often requiring a precise balance of oil, water, surfactant, and a cosurfactant. pharmaexcipients.com Nanoemulsions, while also possessing very small droplet sizes, are thermodynamically unstable and require high-energy methods like high-pressure homogenization or microfluidization for their formation. iajps.compharmaexcipients.com
The role of this compound in these specialized formulations is linked to its function as a surfactant component. Its long C22 alkyl chain can significantly influence the packing of surfactant molecules at the oil-water interface, affecting the interfacial curvature and, consequently, the type of emulsion formed (O/W, W/O, or bicontinuous). While direct studies detailing the use of this compound in microemulsion and nanoemulsion formulations are not prevalent in the provided search results, its amphiphilic nature suggests it could be a valuable component in the surfactant mixture (Smix) used to stabilize these nanodispersions and achieve desired properties. pharmaexcipients.com
Ensuring the long-term stability of an emulsion is a critical aspect of product development. Accelerated aging tests are predictive tools used to estimate the shelf-life of a formulation in a shortened timeframe by subjecting it to exaggerated environmental conditions. researchgate.netmdpi.com
For emulsions containing this compound-based stabilizers, a common methodology is thermal stress testing. This involves storing the formulation at elevated temperatures (e.g., 35°C, 40°C, or 45°C) for a defined period (e.g., 30 days or more). researchgate.net The stability is assessed by monitoring various physical and chemical parameters at regular intervals and comparing them to a control sample stored at room temperature. researchgate.net
Key stability indicators that are monitored include:
Physical Separation: Creaming (upward movement of droplets), sedimentation (downward movement), or coalescence (merging of droplets), leading to phase separation. researchgate.net
Droplet Size Analysis: Changes in the average droplet size and size distribution can indicate instability phenomena like Ostwald ripening or coalescence.
Rheological Properties: Variations in viscosity can signal changes in the internal structure of the emulsion.
Organoleptic Properties: Changes in color, odor, and appearance are assessed. researchgate.net
Chemical Degradation: The stability of active ingredients or the emulsifier itself can be analyzed.
Other accelerated tests may include exposure to UV radiation to assess photochemical stability or freeze-thaw cycles to determine stability under temperature fluctuations. nih.gov The data gathered from these tests, often interpreted using models like the Arrhenius equation, helps formulators predict the long-term behavior of the product. mdpi.com
Rheology Control and Viscosity Modification in Complex Fluid Systems
This compound derivatives, particularly hydrophobically modified alkali-swellable emulsion (HASE) polymers like Acrylates/Beheneth-25 Methacrylate Copolymer, are highly effective rheology modifiers. daltosur.comlubrizol.com They are engineered to control the viscosity, flow behavior, and texture of aqueous and emulsion-based systems.
Gels and emulsions formulated with Beheneth-based polymers typically exhibit non-Newtonian fluid behavior, specifically shear-thinning (also known as pseudoplasticity). daltosur.com Shear-thinning is the phenomenon where a fluid's viscosity decreases as the applied shear rate increases. wikipedia.org This property is highly desirable in many applications; for instance, a hair gel should be thick in the container but flow easily upon application. anton-paar.com
The mechanism behind this behavior in HASE polymers involves the disruption of a temporary network structure under shear. At rest, the hydrophobic behenyl groups on the polymer chains form associations with each other and with other hydrophobic components in the formulation, creating a network that builds viscosity. When shear is applied (e.g., by rubbing a lotion on the skin), this network is temporarily and reversibly broken down, causing a drop in viscosity.
Table 1: Typical Rheological Properties of a Beheneth-Based HASE Polymer
| Property | Description | Typical Value |
|---|---|---|
| Rheology Profile | Describes the flow texture. | Short, non-stringy |
| Shear-Thinning Behavior | The degree to which viscosity decreases with shear. | Very High |
| Pseudoplastic Index | A quantitative measure of shear-thinning (Viscosity at 6 rpm / Viscosity at 60 rpm). | ~6-7 |
This data is representative of commercial Acrylates/Beheneth-25 Methacrylate Copolymer products. daltosur.com
Thixotropy is a related, time-dependent phenomenon where a fluid's viscosity decreases over time under constant shear and then gradually recovers when the shear is removed. netzsch.comdavidpublisher.com While all thixotropic materials are shear-thinning, not all shear-thinning materials are thixotropic. netzsch.com The recovery of the associative network in Beheneth-based gels after shear removal is a key characteristic of thixotropic behavior, allowing a product to regain its structure after application. anton-paar.comresearchgate.net
The thickening efficiency of Beheneth-based HASE polymers can be significantly enhanced through synergistic interactions with other formulation components, particularly electrolytes and surfactants. lubrizol.com
When electrolytes (salts) are added to a system containing a HASE polymer, they can increase the viscosity. This is often attributed to a reduction in the repulsion between the charged parts of the polymer backbone, causing the polymer coils to contract and promoting stronger intermolecular hydrophobic associations. This leads to a more robust and efficient thickening network. lubrizol.com
Surfactants also play a crucial role. The hydrophobic behenyl groups of the HASE polymer can associate with the hydrophobic tails of surfactant molecules, forming "mixed micelles" that act as junction points in the polymer network. This polymer-surfactant interaction significantly boosts viscosity, and the effect is dependent on the type and concentration of the surfactant. daltosur.com This synergistic relationship allows formulators to achieve high viscosity and desired textures with lower concentrations of the polymer. daltosur.comlubrizol.com
Compatibility and Interaction with Active Pharmaceutical Ingredients (APIs) and Cosmeceuticals
Extensive literature exists on the critical nature of API-excipient compatibility for ensuring the efficacy, safety, and stability of drug formulations. arborpharmchem.com The interaction between an API and its excipients can significantly impact the drug's chemical nature, stability, and bioavailability. arborpharmchem.com However, no specific studies or data were found that investigate the compatibility and interaction of this compound with any particular APIs or cosmeceuticals. General principles of API-excipient interaction would apply, but no concrete examples or research involving this compound are available in the search results.
Optimization for Enhanced Drug Delivery and Bioavailability
Numerous strategies are employed to enhance the drug delivery and bioavailability of poorly soluble drugs, including the use of novel excipients, nano-formulations, and inclusion complexes. nih.govcurtiscoulter.com These techniques aim to improve a drug's solubility and permeability. drug-dev.com Despite the theoretical potential for surfactants to influence drug delivery, the search did not yield any research or documentation on the use of this compound specifically for optimizing or enhancing the delivery and bioavailability of pharmaceutical drugs.
Impact on API Stability and Efficacy within Formulations
The stability of an API within a formulation is paramount, as poor stability can lead to degradation, reduced shelf-life, and potential safety concerns. sigmaaldrich.com Excipients can either induce or prevent API instability through various mechanisms, including direct chemical reactions or by introducing moisture. sigmaaldrich.com While the general impact of excipients on API stability is well-documented, there is no specific information or research data available on the impact of this compound on the stability and efficacy of APIs in pharmaceutical formulations.
Advanced Formulation Techniques and Manufacturing Process Considerations
Application of Microfluidic Devices for Controlled Emulsion Fabrication
Microfluidic technology offers precise control over the fabrication of monodisperse emulsions, which has applications in drug delivery and advanced materials manufacturing. mdpi.comharvard.edu These devices can create complex structures like double or triple emulsions by manipulating immiscible fluids in microchannels. researchgate.netnih.gov Although this compound functions as an emulsifier, no literature was found that specifically details the application of microfluidic devices for the controlled fabrication of this compound-containing emulsions. The research in this area focuses on the technique itself and uses other materials as examples.
Strategies for Improving Manufacturing Efficiency and Scalability of Beheneth-Based Formulations
Scaling up the manufacturing of any formulation from a laboratory to a commercial scale presents significant challenges, requiring careful process optimization, selection of appropriate equipment, and rigorous quality control. packagingsuppliersglobal.comascendiacdmo.com General strategies involve conducting feasibility studies, fine-tuning the mixing process, and ensuring the facility design is scalable. packagingsuppliersglobal.comascendiacdmo.com However, the search did not provide any specific strategies, case studies, or process considerations for improving the manufacturing efficiency and scalability of formulations that are specifically based on this compound. The available information discusses scaling principles in a broad context. pharmtech.comgbibio.com
Future Directions and Emerging Research Areas for Beheneth 3
Sustainable Chemistry Principles and Green Synthesis of Beheneth-3 Analogues
The chemical industry is increasingly emphasizing sustainable practices and green chemistry principles to reduce environmental impact. This global shift is driving research into greener synthesis routes for various chemicals, including surfactants and emulsifiers like this compound. Green chemistry aims to design chemical products and processes that minimize or eliminate the use and generation of hazardous substances carloerbareagents.com. Key principles include using renewable feedstocks, designing safer chemicals, and developing more energy-efficient processes carloerbareagents.comyoutube.com.
Traditional ethoxylation processes, while widely used, can involve harsh conditions and generate undesirable byproducts. Future research directions for this compound and its analogues are likely to focus on developing more sustainable synthesis methods. This could involve exploring alternative catalysts, optimizing reaction conditions to reduce energy consumption, or utilizing renewable sources for the fatty alcohol component (behenyl alcohol) and the ethylene (B1197577) oxide derivative. Although specific green synthesis methods for this compound are not extensively detailed in current public research, the broader trend in the cosmetic industry towards eco-designing products and substituting synthetic ingredients with more sustainable alternatives suggests a growing interest in this area for all cosmetic raw materials unipd.itmlsu.ac.in. Research into the sustainable synthesis of other chemicals, such as green methanol (B129727) production from CO2 and hydrogen or the biological synthesis of nanoparticles using plant extracts, illustrates the diverse approaches being explored in green chemistry that could potentially be adapted for the synthesis of ethoxylated fatty alcohols unipd.itbiointerfaceresearch.commurdoch.edu.augnest.org.
Furthermore, research may investigate the creation of this compound analogues with improved environmental profiles, such as enhanced biodegradability while maintaining desired functional properties. The focus on renewable feedstocks, meaning resources that can be replenished on a human timescale, is a critical aspect of sustainable chemistry that is highly relevant to the production of fatty alcohol derivatives youtube.com.
Integration of this compound in Novel Biomaterials and Advanced Delivery Systems
The amphiphilic nature of this compound, possessing both hydrophilic and lipophilic characteristics, makes it a valuable component in formulations requiring the emulsification or dispersion of immiscible phases. This property suggests potential for its integration into novel biomaterials and advanced delivery systems, building upon research seen with related polymers.
Research into drug delivery systems and biomaterials is a dynamic field exploring new ways to encapsulate, transport, and release active compounds for various applications, including biomedical and cosmetic mlsu.ac.inworldbrainmapping.org. While this compound itself is not typically classified as a primary biomaterial, its role as an emulsifier or surfactant could be explored in the formulation of advanced delivery systems such as emulsions, microemulsions, nanoemulsions, liposomes, or polymersomes designed to encapsulate and deliver sensitive or poorly soluble active ingredients.
Studies on related polymers, such as Acrylates/Beheneth-25 Methacrylate (B99206) Crosspolymer, have shown their utility in drug delivery systems and topical formulations, as well as in polymersomes for cosmetic ingredient delivery chanhtuoi.comdataintelo.comresearchgate.net. These examples highlight the potential for this compound, or formulations incorporating it, to be investigated for similar applications. Its interaction with biological interfaces and its ability to influence the stability and properties of dispersed systems could be leveraged in designing targeted delivery vehicles or in developing novel biomaterial composites with tailored properties. Research in this area would involve understanding the interactions between this compound and various biomolecules or biomaterial matrices and optimizing formulations for specific delivery objectives.
Development of Advanced Analytical Techniques for Characterization and Quantification in Complex Matrices
Accurate characterization and quantification of this compound are crucial for quality control, formulation development, and environmental monitoring. As formulations become more complex and the need for detecting substances in various matrices (e.g., cosmetic products, biological samples, environmental water) increases, the development and application of advanced analytical techniques become increasingly important.
Current analytical chemistry employs a range of sophisticated techniques for the identification, separation, and quantification of chemical compounds in complex mixtures researchgate.netresearchgate.net. These include chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with spectroscopic detectors such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy ncats.iofrontiersin.orgchem960.com. For compounds like ethoxylated fatty alcohols, techniques such as HPLC-MS are utilized for analysis frontiersin.organalytice.com.
Future research will likely focus on developing more sensitive, selective, and efficient analytical methods specifically for this compound. This includes improving sample preparation techniques for its extraction from diverse and challenging matrices, such as complex cosmetic formulations containing numerous other ingredients or environmental samples where its concentration may be very low nih.govmdpi.comderpharmachemica.com. The development of hyphenated techniques, combining separation methods with advanced detection technologies (e.g., LC-MS/MS), can provide enhanced specificity and lower detection limits for accurate quantification of this compound and its potential degradation products researchgate.net. Research may also explore the use of novel sensors or miniaturized analytical systems for on-site or high-throughput analysis.
Interdisciplinary Research on this compound for Biomedical and Environmental Applications
The properties of this compound suggest potential avenues for interdisciplinary research extending beyond its traditional cosmetic applications into biomedical and environmental fields.
In biomedical research, while this compound is not a therapeutic agent itself, its role as a nonionic surfactant and emulsifier could be explored in the development of various biomedical formulations or devices. This could include investigating its compatibility with biological systems and its potential utility in topical medical formulations, drug solubilization, or as a component in the synthesis of biocompatible materials. Research into biomaterials for tissue engineering, drug delivery, and medical devices highlights the ongoing need for materials with specific interfacial properties and biocompatibility wiley.comsakarya.edu.trnih.gov. The structural characteristics of this compound might lend themselves to such applications, potentially in combination with other materials.
Q & A
Q. How to prepare this compound research for peer review, ensuring methodological transparency?
- Methodological Answer : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry standards). Include raw data in supplementary materials, detailing instrument settings and statistical codes. Address potential biases (e.g., sample selection) and limitations (e.g., detection limits). Preprint submissions to platforms like bioRxiv can solicit early feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
